6-bromo-N-[4-(naphthalen-1-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
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Overview
Description
6-bromo-N-[4-(naphthalen-1-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has generated interest due to its unique structure and potential biological activities. In
Mechanism of Action
The mechanism of action of 6-bromo-N-[4-(naphthalen-1-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in cancer cell proliferation and inflammation. This compound may also interact with specific receptors in cells, leading to downstream signaling pathways that affect cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-N-[4-(naphthalen-1-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects in animal models. Additionally, this compound has been used as a molecular probe for imaging studies, allowing researchers to visualize biological processes in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 6-bromo-N-[4-(naphthalen-1-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its potential biological activities. This compound has shown promise as an anticancer and anti-inflammatory agent, making it a valuable tool for studying these processes. Additionally, this compound can be labeled with a radioactive tracer for imaging studies, allowing researchers to visualize biological processes in vivo. However, one limitation of using this compound is its complex synthesis method, which may limit its availability for some researchers.
Future Directions
There are several future directions for research involving 6-bromo-N-[4-(naphthalen-1-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One direction is to further investigate its potential as an anticancer and anti-inflammatory agent. This compound may have applications in the development of new cancer therapies or treatments for inflammatory diseases. Another direction is to explore its potential as a molecular probe for imaging studies. This compound may be useful for studying biological processes in vivo, including cancer progression and inflammation. Additionally, researchers may seek to optimize the synthesis method for this compound to make it more widely available for scientific research.
Synthesis Methods
The synthesis of 6-bromo-N-[4-(naphthalen-1-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves several steps. The starting materials include 6-bromo-2-hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid, 4-(naphthalen-1-yloxy)aniline, and 1,1'-carbonyldiimidazole. The reaction proceeds through a series of coupling and cyclization steps to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity.
Scientific Research Applications
6-bromo-N-[4-(naphthalen-1-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has potential applications in scientific research. This compound has been studied for its potential biological activities, including anticancer and anti-inflammatory properties. It has also been investigated for its potential as a molecular probe for imaging studies. This compound can be labeled with a radioactive tracer and used for positron emission tomography (PET) imaging to study biological processes in vivo.
properties
Product Name |
6-bromo-N-[4-(naphthalen-1-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
---|---|
Molecular Formula |
C25H20BrNO4 |
Molecular Weight |
478.3 g/mol |
IUPAC Name |
2-bromo-N-(4-naphthalen-1-yloxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C25H20BrNO4/c26-22-17-12-18-21(25(29)31-23(18)22)20(17)24(28)27-14-8-10-15(11-9-14)30-19-7-3-5-13-4-1-2-6-16(13)19/h1-11,17-18,20-23H,12H2,(H,27,28) |
InChI Key |
ZUSLMGRVOGXUNI-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC=C(C=C4)OC5=CC=CC6=CC=CC=C65 |
Canonical SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC=C(C=C4)OC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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